4-[(Chloromethoxy)methyl]toluene
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Overview
Description
4-[(Chloromethoxy)methyl]toluene is an organic compound with the chemical formula C8H9ClO. It is a colorless to pale yellow liquid with a distinct aromatic odor. This compound is known for its relatively low solubility in water but is soluble in organic solvents such as ethanol and dimethyl ether . It is used as a reagent in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Chloromethoxy)methyl]toluene typically involves the chloromethylation of toluene followed by methoxylation. The chloromethylation process can be carried out using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the formation of by-products .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize the formation of impurities. The final product is purified through distillation and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 4-[(Chloromethoxy)methyl]toluene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding methoxy derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form toluene derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Methoxy derivatives such as 4-methoxytoluene.
Oxidation: Carboxylic acids or aldehydes like 4-formylbenzoic acid.
Reduction: Toluene derivatives like 4-methyltoluene.
Scientific Research Applications
4-[(Chloromethoxy)methyl]toluene has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various aromatic compounds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 4-[(Chloromethoxy)methyl]toluene involves its reactivity towards nucleophiles and electrophiles. The chlorine atom in the compound is susceptible to nucleophilic attack, leading to substitution reactions. The methoxy group can participate in electron-donating interactions, stabilizing reaction intermediates and facilitating various chemical transformations .
Molecular Targets and Pathways:
Nucleophilic Substitution: The chlorine atom is replaced by nucleophiles, forming new carbon-nucleophile bonds.
Oxidation and Reduction: The methyl group undergoes oxidation or reduction, altering the oxidation state of the carbon atom and forming new functional groups.
Comparison with Similar Compounds
4-[(Chloromethoxy)methyl]toluene can be compared with other chlorotoluenes, such as:
2-Chlorotoluene: Similar structure but with the chlorine atom at the ortho position.
3-Chlorotoluene: Chlorine atom at the meta position.
4-Chlorotoluene: Chlorine atom at the para position, similar to this compound but without the methoxy group.
Uniqueness: The presence of both chlorine and methoxy groups in this compound makes it a versatile compound for various chemical reactions and applications. Its unique structure allows for selective functionalization and modification, making it valuable in synthetic chemistry and industrial processes .
Properties
Molecular Formula |
C9H11ClO |
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Molecular Weight |
170.63 g/mol |
IUPAC Name |
1-(chloromethoxymethyl)-4-methylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-8-2-4-9(5-3-8)6-11-7-10/h2-5H,6-7H2,1H3 |
InChI Key |
HIDRSQLAQXWYMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COCCl |
Origin of Product |
United States |
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